molecular formula C20H19N3O4 B12191291 Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Cat. No.: B12191291
M. Wt: 365.4 g/mol
InChI Key: YCARGAQXADXUPQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a condensation reaction. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to changes in cellular signaling pathways or metabolic processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate can be compared to other compounds with similar structures or functional groups, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N3O4/c1-3-26-20(25)13-6-8-14(9-7-13)21-18(24)15-10-16(12-4-5-12)22-19-17(15)11(2)23-27-19/h6-10,12H,3-5H2,1-2H3,(H,21,24)

InChI Key

YCARGAQXADXUPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

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